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Compound of Interest

Compound Name: 5-Chloro-2-methylpyridine

CAS No.: 72093-07-3

Cat. No.: B1585889

Get Quote

Executive Summary
5-Chloro-2-methylpyridine (CAS 72093-07-3), often abbreviated as 5-CMP, represents a

"privileged scaffold" in medicinal chemistry and agrochemical synthesis.[1] Its utility stems from

its dual-functional nature: the electrophilic pyridine ring deactivated by the chlorine atom at the

C5 position, and the nucleophilic/acidic methyl group at the C2 position. This guide details the

physicochemical profile, advanced reactivity mechanisms (including Pd-catalyzed cross-

coupling and benzylic oxidation), and validated experimental protocols for this critical

intermediate.

Part 1: Chemical Profile & Physicochemical
Dynamics[1]
5-CMP is characterized by a high degree of stability relative to its 2-chloro isomers, primarily

due to the steric and electronic positioning of the chlorine atom away from the ring nitrogen.[1]

Table 1: Physicochemical Properties
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Part 2: Synthetic Utility in Drug Discovery &
Agrochemicals[1]
The 5-CMP scaffold is a precursor to high-value downstream targets.[1] Its primary industrial

value lies in its conversion to 5-chloropicolinic acid and trichloromethyl derivatives.[1]

Pharmaceutical Applications
Antibiotics (Cefditoren Pivoxil): 5-CMP is oxidized to 5-chloropicolinic acid (5-CPA), a key

side-chain intermediate for third-generation cephalosporins.[1] The electron-withdrawing

chlorine enhances metabolic stability and lipophilicity of the final drug.

Kinase Inhibitors (ERK2): The scaffold serves as a starting material for 2-chloro-4-iodo-5-

methylpyridine, a building block for ERK2 inhibitors used in oncology to target the

MAPK/ERK pathway.[1]

Antihypertensives: Derivatives of 5-CPA act as dopamine

-hydroxylase inhibitors.[1][5]

Agrochemical Applications
Herbicides (Fluazifop-p-butyl): 5-CMP is radically chlorinated to 2-chloro-5-

(trichloromethyl)pyridine, a precursor to aryloxyphenoxypropionate herbicides ("Fops") which

control grass weeds.[1]
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Part 3: Advanced Reactivity & Functionalization[1]
The reactivity of 5-CMP is defined by three distinct vectors: Benzylic C-H activation, Pyridine N-

oxidation, and C-Cl Cross-Coupling.[1]

Mechanism 1: Benzylic Oxidation (The Gateway
Reaction)
The methyl group at C2 is "activated" by the electron-deficient pyridine ring. Strong oxidants

(KMnO4) or radical halogenation (NBS) can functionalize this position.

Pathway: 5-CMP

5-Chloropicolinic Acid.[1]

Challenge: Preventing over-oxidation or decarboxylation requires pH control during workup.

Mechanism 2: N-Oxidation & Rearrangement
Oxidation of the nitrogen with mCPBA or H2O2 yields the N-oxide (CAS 20173-49-3).[1] This

activates the C6 position for nucleophilic attack or allows for Boekelheide rearrangement to

introduce oxygen at the methyl group.

Mechanism 3: Palladium-Catalyzed Coupling (Suzuki-
Miyaura)
The C5-Cl bond is deactivated compared to C2-halides.[1] Successful coupling requires

electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step of

the Pd(0) cycle.

Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Chloropicolinic Acid
(Oxidation)
This protocol converts the methyl group to a carboxylic acid, essential for Cefditoren synthesis.
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Reagents: 5-CMP (1.0 eq), KMnO4 (2.5 eq), Water (Solvent), HCl (workup). Safety: Exothermic

reaction; KMnO4 is a strong oxidant.

Setup: Charge a 3-neck flask with 5-CMP (12.7 g, 100 mmol) and water (150 mL). Heat to

70°C.

Addition: Add KMnO4 (39.5 g, 250 mmol) portion-wise over 2 hours. Critical: Maintain

temperature between 75-85°C to prevent thermal decomposition.[1]

Reaction: Stir at 85°C for 4 hours until the purple color persists (indicating excess oxidant).

Workup: Filter hot to remove MnO2 precipitate. Wash the cake with hot water.

Isolation: Cool the filtrate to 5°C. Acidify with conc. HCl to pH 1.5. The white precipitate (5-

chloropicolinic acid) is filtered and dried.

Yield Target: 75-85%.

Validation: 1H NMR (DMSO-d6):

8.7 (d, 1H), 8.1 (d, 1H), 13.5 (br s, COOH).

Protocol B: Suzuki-Miyaura Coupling at C5
Coupling 5-CMP with Phenylboronic acid.[1]

Reagents: 5-CMP (1.0 eq), Phenylboronic acid (1.2 eq), Pd(OAc)2 (2 mol%), SPhos (4 mol%),

K3PO4 (2.0 eq), Toluene/Water (10:1).

Degassing: Sparge Toluene/Water mixture with Argon for 30 mins.

Loading: In a glovebox or under Argon flow, add Pd(OAc)2, SPhos, and Boronic acid to the

reaction vessel. Add 5-CMP and Base.[1]

Reaction: Heat to 100°C for 12 hours. The SPhos ligand is crucial to activate the deactivated

C5-Cl bond.[1]
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Purification: Filter through Celite, extract with EtOAc, and purify via silica gel

chromatography (Hexane/EtOAc).

Part 5: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic pathways from the 5-CMP scaffold.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Divergent synthetic utility of 5-CMP showing oxidation, radical halogenation, and

cross-coupling pathways.

Part 6: Handling & Safety Data[1]
Hazard Class: Irritant (Skin/Eye), Acute Tox 4 (Oral).

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The compound is

hygroscopic and sensitive to oxidation over long periods.

Incompatibility: Strong oxidizing agents, strong acids.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber

(due to Cl content).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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